molecular formula C11H14N2O2S5 B231141 Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate

Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate

Cat. No. B231141
M. Wt: 366.6 g/mol
InChI Key: BTZGWHCSRGKELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate, also known as DTC-323, is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways. DTC-323 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, autoimmune disorders, and diabetes.

Mechanism Of Action

Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate inhibits the activity of PTPs by binding to the catalytic site of the enzyme and preventing the dephosphorylation of its substrate proteins. This leads to the activation of downstream signaling pathways, which can have beneficial effects in various disease conditions.

Biochemical And Physiological Effects

Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, indicating its potential as a therapeutic agent for type 2 diabetes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate has been shown to have anti-inflammatory effects, which can be beneficial in autoimmune disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate is its specificity for PTPs, which allows for targeted inhibition of specific signaling pathways. However, its potency and selectivity can also be a limitation, as it may lead to off-target effects and toxicity. Another limitation is the lack of clinical data on its safety and efficacy in humans, which needs to be addressed in future studies.

Future Directions

For research on Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate include further preclinical studies to evaluate its safety and efficacy in various disease models, as well as clinical trials to evaluate its potential as a therapeutic agent in humans. Other potential applications of Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate include its use as a tool for studying PTP signaling pathways and its potential as a diagnostic agent for PTP-related diseases.

Synthesis Methods

The synthesis of Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate involves the reaction of 4-aminophenyl sulfone with carbon disulfide and methyl isothiocyanate to form the intermediate, which is then reacted with dimethyl carbonate to yield Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate. The chemical structure of Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate is shown below:

Scientific Research Applications

Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP2, which are involved in regulating insulin signaling, immune response, and cancer cell growth. Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

properties

IUPAC Name

methyl N-[4-[bis(methylsulfanyl)methylideneamino]sulfonylphenyl]carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S5/c1-17-10(16)12-8-4-6-9(7-5-8)20(14,15)13-11(18-2)19-3/h4-7H,1-3H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZGWHCSRGKELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NC1=CC=C(C=C1)S(=O)(=O)N=C(SC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137715
Record name Methyl N-[4-[[[bis(methylthio)methylene]amino]sulfonyl]phenyl]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate

CAS RN

135198-17-3
Record name Methyl N-[4-[[[bis(methylthio)methylene]amino]sulfonyl]phenyl]carbamodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135198-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-[4-[[[bis(methylthio)methylene]amino]sulfonyl]phenyl]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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